N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide is a complex organic compound that belongs to the class of acenaphthene derivatives
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps. One common method starts with the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene. This intermediate is then reacted with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor activity against various cancer cell lines, including non-small cell lung cancer, human colon adenocarcinoma, and human breast cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide can be compared with other acenaphthene derivatives, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide: This derivative has nitro groups instead of methoxy groups, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2,3,4-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-18-12-10-16(20(26-2)21(18)27-3)22(24)23-17-11-9-14-8-7-13-5-4-6-15(17)19(13)14/h4-6,9-12H,7-8H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABWYDQOOAJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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